molecular formula C6H7BrO3S B2583820 4-(Bromomethyl)-2-methanesulfonylfuran CAS No. 2044871-51-2

4-(Bromomethyl)-2-methanesulfonylfuran

Cat. No.: B2583820
CAS No.: 2044871-51-2
M. Wt: 239.08
InChI Key: LYHWSQRPKCDFQW-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2-methanesulfonylfuran is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a bromomethyl group and a methanesulfonyl group attached to a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-2-methanesulfonylfuran typically involves the bromination of 2-methanesulfonylfuran. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2-methanesulfonylfuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Bromomethyl)-2-methanesulfonylfuran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2-methanesulfonylfuran in chemical reactions involves the activation of the bromomethyl group, which acts as an electrophile. This allows nucleophiles to attack and form new bonds. The methanesulfonyl group can stabilize intermediates through electron-withdrawing effects, facilitating various transformations .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Bromomethyl)benzoic acid
  • 4-(Bromomethyl)benzene
  • 4-(Bromomethyl)furan

Uniqueness

4-(Bromomethyl)-2-methanesulfonylfuran is unique due to the presence of both a bromomethyl and a methanesulfonyl group on the furan ring.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable intermediate in organic synthesis, medicinal chemistry, and materials science. Further exploration of its properties and applications could lead to the development of new and innovative technologies.

Properties

IUPAC Name

4-(bromomethyl)-2-methylsulfonylfuran
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrO3S/c1-11(8,9)6-2-5(3-7)4-10-6/h2,4H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYHWSQRPKCDFQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=CO1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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